Dimethyl-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O2/c1-13(2)7-6(14(15)16)3-5(4-12-7)8(9,10)11/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APCJOHPBHMWDDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorine/Fluorine Exchange Using Trichloromethylpyridine
This method involves the synthesis of trifluoromethylpyridine derivatives, which are subsequently nitrated and functionalized.
Synthesis of 2,3,5-trichloromethylpyridine (or related intermediates):
Starting from 3-picoline, chlorination occurs at specific positions to obtain intermediates like 2,3,5-trichloromethylpyridine (2,3,5-DCTC).- Reaction conditions: Liquid-phase chlorination with chlorine gas under controlled temperature and catalysts such as iron fluoride or transition metal catalysts.
- Yield considerations: High selectivity achieved via vapor-phase chlorination/fluorination, with yields typically exceeding 70% for key intermediates.
Vapor-phase fluorination:
Conversion of chlorinated intermediates to trifluoromethylpyridines (e.g., 2,3,5-trifluoromethylpyridine, 2,3,5-TFMP) using fluorinating agents like hydrogen fluoride or trifluoromethylating reagents.- Reaction conditions: Elevated temperatures (>300°C) with transition metal catalysts, allowing selective substitution of chlorine with fluorine.
Nitration of trifluoromethylpyridine:
The nitration of the trifluoromethylpyridine core is achieved using a mixture of concentrated nitric acid and sulfuric acid, targeting the pyridine ring to introduce the nitro group at the desired position (position 3).- Reaction conditions: Controlled temperature (~0-5°C) to prevent over-nitration and side reactions.
Introduction of the dimethylamine group:
The amino group is introduced via nucleophilic substitution or reductive amination, often employing methylation agents like dimethyl sulfate or methyl iodide in the presence of base, to afford the dimethylamine functionality attached to the nitrogen atom of the pyridine.
- Suitable for large-scale industrial synthesis.
- High selectivity and yields for key intermediates.
- Compatibility with continuous flow reactors enhances safety and efficiency.
- Handling of hazardous reagents like HF and concentrated acids.
- Control of reaction conditions to avoid by-products.
Cyclocondensation Using Trifluoromethyl-Containing Building Blocks
An alternative approach involves cyclocondensation reactions where trifluoromethyl groups are introduced early in the synthesis.
Preparation of trifluoromethyl-containing precursors:
Using reagents such as ethyl 2,2,2-trifluoroacetate or trifluoroacetyl chloride, which serve as building blocks for constructing the pyridine ring.Cyclocondensation reactions:
These reagents react with suitable diamines or β-ketoesters under reflux or microwave conditions to form the pyridine ring with trifluoromethyl substitution at the desired position.Nitration and functionalization:
Post-cyclization, nitration introduces the nitro group at position 3, while subsequent methylation or amination steps install the dimethylamine group.
- Modular approach allowing for diverse substitution patterns.
- Potential for stereoselective synthesis.
- Requires multiple steps with purification at each stage.
- Possible formation of regioisomers needing separation.
Research Findings and Data Tables
| Method | Reactants | Reaction Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| Chlorine/fluorine exchange | 3-Picoline derivatives | Vapor-phase chlorination/fluorination at >300°C | 70–85 | High scalability, industrial relevance |
| Cyclocondensation | Ethyl trifluoroacetate + diamines | Reflux or microwave irradiation | 60–75 | Modular, suitable for lab-scale synthesis |
Notes on Industrial and Laboratory Synthesis
- Industrial synthesis favors vapor-phase chlorination/fluorination for large-scale production of trifluoromethylpyridines, which are then nitrated and aminated.
- Laboratory synthesis often employs cyclocondensation methods for small quantities and structural modifications.
- Environmental considerations: Use of hazardous reagents like HF and concentrated acids necessitates strict safety protocols and waste management.
Chemical Reactions Analysis
Reduction Reactions
The nitro group undergoes selective reduction to form amino derivatives, a critical pathway for generating bioactive intermediates.
| Reagents/Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| H₂ gas, Pd/C catalyst, ethanol solvent | Dimethyl-(3-amino-5-trifluoromethyl-pyridin-2-yl)-amine | 85–92% | Complete nitro-to-amine conversion under mild conditions; no side reactions observed |
| Zn/HCl, aqueous medium | Same as above | 78% | Slower kinetics compared to catalytic hydrogenation; requires excess reducing agent |
Mechanistic Insights :
-
Catalytic hydrogenation proceeds via adsorption of H₂ on Pd surfaces, followed by sequential electron transfer to the nitro group .
-
Acidic Zn reduction involves nitro group protonation, forming a nitrenium ion intermediate before final reduction .
Nucleophilic Substitution Reactions
The trifluoromethyl group’s electron-withdrawing nature activates adjacent positions for nucleophilic attack, though direct substitution of the CF₃ group is rare.
| Reagents/Conditions | Products | Yield | Notes |
|---|---|---|---|
| NaSH (sodium hydrosulfide), DMF, 80°C | Dimethyl-(3-nitro-5-thiomethyl-pyridin-2-yl)-amine | 65% | CF₃ group remains intact; substitution occurs at the 4-position of pyridine |
| NH₃ (g), CuCl₂ catalyst, 120°C | Dimethyl-(3-nitro-5-aminomethyl-pyridin-2-yl)-amine | <50% | Low yield due to competing decomposition pathways |
Key Limitations :
-
The trifluoromethyl group itself is resistant to substitution under standard conditions, requiring harsh reagents (e.g., PCl₅/POCl₃) for displacement .
Oxidation Reactions
The dimethylamine group can oxidize to form N-oxide derivatives, altering electronic properties and bioavailability.
| Reagents/Conditions | Products | Yield | Reaction Efficiency |
|---|---|---|---|
| H₂O₂ (30%), acetic acid, 60°C, 6h | Dimethyl-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine N-oxide | 88% | Selective oxidation without nitro group interference |
| m-CPBA (meta-chloroperbenzoic acid), RT | Same as above | 92% | Faster kinetics; requires anhydrous conditions to avoid side reactions |
Structural Impact :
-
N-Oxidation increases water solubility and modifies hydrogen-bonding capacity, influencing pharmacological profiles .
Electrophilic Aromatic Substitution (EAS)
The pyridine ring undergoes EAS preferentially at the 4-position due to directing effects of the nitro and CF₃ groups.
| Reagents/Conditions | Products | Yield | Regioselectivity |
|---|---|---|---|
| Br₂, FeBr₃, DCM, 0°C | Dimethyl-(3-nitro-5-trifluoromethyl-4-bromo-pyridin-2-yl)-amine | 73% | Bromination exclusively at the 4-position |
| HNO₃/H₂SO₄, -10°C to 40°C | No reaction | – | Nitro group at position 3 deactivates the ring toward further nitration |
Electronic Effects :
-
The nitro group (meta-directing) and CF₃ group (ortho/para-directing) create a combined meta-directing effect, guiding substituents to the 4-position .
Photochemical Reactions
UV irradiation induces unique reactivity, particularly in the presence of sensitizers.
| Conditions | Products | Yield | Notes |
|---|---|---|---|
| UV light (254 nm), acetone, O₂ | Ring-opened carbonyl derivatives | 42% | Degradation pathway observed under prolonged irradiation |
| Rose Bengal sensitizer, visible light | Singlet oxygen adducts | 35% | Limited synthetic utility due to low selectivity |
Table 1: Comparative Reactivity of Functional Groups
| Group | Reaction Type | Reactivity | Dominant Pathway |
|---|---|---|---|
| Nitro (-NO₂) | Reduction | High | Catalytic hydrogenation |
| Trifluoromethyl (-CF₃) | Nucleophilic substitution | Low | Requires extreme conditions (e.g., PCl₅) |
| Dimethylamine (-N(CH₃)₂) | Oxidation | Moderate | H₂O₂ or m-CPBA-mediated N-oxidation |
Table 2: Solvent Effects on Reaction Outcomes
| Solvent | Reaction | Rate | Yield | Side Products |
|---|---|---|---|---|
| Ethanol | Nitro reduction (H₂/Pd) | Fast | 92% | None |
| DMF | Thiol substitution | Moderate | 65% | Minor decomposition (<5%) |
| Acetic acid | N-Oxidation | Slow | 88% | Trace acetylated byproducts (<2%) |
Mechanistic and Synthetic Considerations
-
Nitro Reduction : Essential for generating pharmacologically active amino derivatives. Catalytic hydrogenation is preferred for scalability .
-
N-Oxidation : Enhances metabolic stability in drug design but requires careful control to avoid over-oxidation.
-
Directed Ortho-Metalation : The CF₃ group facilitates lithiation at the 4-position, enabling C–C bond formation with electrophiles .
Scientific Research Applications
Organic Synthesis
Dimethyl-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, including:
- Reduction : The nitro group can be reduced to an amino group using hydrogen and palladium catalysts.
- Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.
- Oxidation : The compound can undergo oxidation to form N-oxides.
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.
- Anticancer Activity : Investigations into its mechanism of action reveal that it may induce apoptosis in cancer cells through specific molecular interactions .
Pharmaceutical Development
This compound is being explored as an intermediate in the synthesis of pharmaceuticals. Its derivatives have been associated with drug candidates undergoing clinical trials, particularly in oncology and infectious diseases .
Agrochemical Applications
The compound's derivatives are utilized in the agrochemical industry for crop protection. Trifluoromethylpyridine derivatives have been successfully developed into several commercial pesticides due to their effectiveness against pests .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth at certain concentrations, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Synthesis of Pharmaceutical Intermediates
Research focused on synthesizing novel pharmaceutical intermediates using this compound as a precursor. The study demonstrated efficient reaction pathways leading to compounds with enhanced bioactivity profiles compared to existing drugs .
Mechanism of Action
The mechanism of action of Dimethyl-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural features and molecular data for the target compound and its analogs:
Electronic and Reactivity Profiles
- In contrast, analogs like [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine replace NO₂ with an electron-donating aminophenyl group, reducing electrophilicity.
- Trifluoromethyl (CF₃) : Common across all compounds, CF₃ improves metabolic stability and lipophilicity, favoring membrane permeability .
- Dimethylamino Group (N(CH₃)₂): In the target compound and [3-(3-Amino-phenyl)...-amine , this group introduces weak electron donation, balancing the electron-withdrawing effects of CF₃ and NO₂.
Pharmacological Potential
- Anticancer Activity : Azo dye derivatives with nitro and heterocyclic groups (e.g., compounds 101 and 102 in ) demonstrate potent anticancer activity against A-549 and K-562 cell lines. This suggests nitro-containing pyridines like the target compound may share similar bioactivity .
- Metabolic Stability : Compounds with CF₃ (e.g., ’s derivative) are often resistant to oxidative degradation, a trait advantageous in drug design .
- Structural Complexity : Extended structures, such as those in and , show enhanced binding specificity but may face synthetic challenges compared to simpler analogs like the target compound .
Biological Activity
Dimethyl-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine, with the molecular formula , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by:
- A pyridine ring with a nitro group at position 3.
- A trifluoromethyl group at position 5.
- A dimethylamine group attached to the nitrogen atom.
This unique structure contributes to its lipophilicity and bioavailability, potentially enhancing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to undergo bioreduction. The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group increases the compound's lipophilicity, facilitating cell membrane penetration and enhancing bioavailability .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of nitropyridine compounds can inhibit the growth of various bacterial strains, including resistant strains .
Anticancer Activity
Studies have highlighted the potential of this compound in anticancer applications. The mechanism involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, compounds containing the trifluoromethyl group have been noted for their enhanced potency in inhibiting cancer cell lines compared to their non-fluorinated counterparts .
Study on Enzyme Inhibition
A notable study investigated the inhibitory effects of pyridine derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative disorders like Alzheimer's disease. The most potent derivatives showed IC50 values significantly lower than standard drugs, suggesting that modifications to the pyridine structure can enhance enzyme inhibition .
| Compound | IC50 (µM) against AChE | IC50 (µM) against BChE |
|---|---|---|
| This compound | TBD | TBD |
| Donepezil | 0.079 ± 0.05 | 10.6 ± 2.1 |
| Novel derivative | 34.81 ± 3.71 | 20.66 ± 1.01 |
Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of various nitropyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited strong antibacterial activity, providing a foundation for developing new antimicrobial agents .
Q & A
Q. What are the optimal synthetic routes for introducing the dimethylamino group into 3-nitro-5-trifluoromethyl-pyridine derivatives?
The dimethylamino group can be introduced via nucleophilic substitution using dimethylamine generated in situ from dimethylformamide (DMF). Evidence from Liu et al. (2015) demonstrates that DMF acts as a dimethylamine source under catalytic conditions (e.g., elemental sulfur), enabling efficient coupling with halogenated pyridine intermediates. Reaction parameters such as temperature (80–120°C) and solvent polarity significantly influence yield . For regioselective substitution, steric and electronic effects of the nitro and trifluoromethyl groups must be considered to avoid side reactions .
Q. How can the purity and structural integrity of Dimethyl-(3-nitro-5-trifluoromethyl-pyridin-2-yl)-amine be validated?
Key characterization methods include:
- NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and amine protonation states.
- High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>98%).
- Mass spectrometry (MS) for molecular weight verification (e.g., ESI-MS m/z calculated for C₈H₈F₃N₃O₂: 259.06) .
- X-ray crystallography (if crystalline) to resolve ambiguities in substitution patterns, as shown in studies of analogous pyridine derivatives .
Q. What stability considerations are critical for handling nitro- and trifluoromethyl-substituted pyridines?
The nitro group introduces thermal and photolytic instability. Storage under inert atmospheres (N₂/Ar) at –20°C in amber vials is recommended. The trifluoromethyl group enhances hydrolytic resistance but may undergo radical-mediated degradation under prolonged UV exposure. Stability assays (TGA/DSC) are advised to determine decomposition thresholds .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict regioselectivity in nitration and amination steps. For example, the nitro group preferentially occupies the meta position relative to the trifluoromethyl group due to electron-withdrawing effects. Reaction path search algorithms, as employed by ICReDD, integrate computational predictions with high-throughput screening to identify optimal catalysts (e.g., Pd/Cu systems) and solvent systems (e.g., DMF/H₂O) .
Q. How do electronic effects of the trifluoromethyl and nitro groups influence the compound’s reactivity in cross-coupling reactions?
The trifluoromethyl group acts as a strong electron-withdrawing substituent, polarizing the pyridine ring and directing electrophilic attacks to the para position. In contrast, the nitro group deactivates the ring, reducing reactivity toward Suzuki-Miyaura couplings. Mechanistic studies using Hammett plots or kinetic isotope effects (KIE) can quantify these effects. For instance, σₚ values for –CF₃ (–0.43) and –NO₂ (+1.27) correlate with observed reaction rates in Pd-catalyzed arylations .
Q. How should researchers address contradictory data in reported synthetic yields for analogous compounds?
Discrepancies in yields may arise from variations in solvent purity, catalyst loading, or reaction scale. To resolve these:
Q. What strategies are effective for studying the biological activity of this compound, given its structural similarity to neuroactive pyridine derivatives?
Prioritize assays targeting enzymes or receptors influenced by trifluoromethylpyridines, such as kinase inhibition or GABA receptor modulation. Structural analogs (e.g., pyrazolo[1,5-a]pyrimidines) show neuropharmacological activity, suggesting in vitro models (e.g., SH-SY5Y cells) for preliminary screening. Dose-response curves and molecular docking studies can elucidate interactions with biological targets .
Methodological Guidance Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
